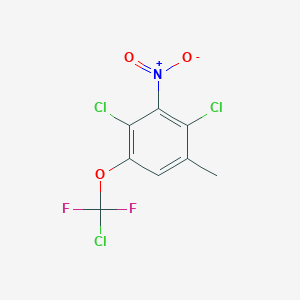
4-Chloro-6-fluoro-2-(trichloromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-fluoro-2-(trichloromethyl)pyrimidine (CFTP) is an important organic molecule used in a variety of scientific research applications. It is a halogenated pyrimidine derivative, which is a nitrogen-containing heterocyclic aromatic compound, with a unique combination of functional groups. CFTP has been extensively studied due to its potential applications in the field of medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-fluoro-2-(trichloromethyl)pyrimidine has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been used as a starting material for the synthesis of various biologically active compounds, such as anti-cancer agents, anti-inflammatory agents, and antifungal agents. In biochemistry, this compound has been used to study the structure-activity relationships of various biological molecules, such as enzymes and receptors. In pharmacology, this compound has been used to study the mechanism of action of various drugs, such as anti-cancer agents, anti-inflammatory agents, and antifungal agents.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-fluoro-2-(trichloromethyl)pyrimidine is not well understood. However, it is believed to interact with various biological molecules, such as enzymes and receptors, to modulate their activity. This compound is thought to interact with enzymes and receptors by forming hydrogen bonds and electrostatic interactions. It is also believed to interact with receptor sites to modulate the activity of signal transduction pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to inhibit the growth of cancer cells. It has also been shown to reduce inflammation, reduce oxidative stress, and reduce the risk of vascular diseases. In humans, this compound has been shown to reduce the risk of cardiovascular disease and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-Chloro-6-fluoro-2-(trichloromethyl)pyrimidine in lab experiments has several advantages and limitations. One advantage of using this compound in lab experiments is that it is relatively easy to synthesize. It is also relatively inexpensive compared to other organic molecules. However, one limitation of using this compound in lab experiments is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 4-Chloro-6-fluoro-2-(trichloromethyl)pyrimidine in scientific research. One potential direction is to use this compound as a starting material for the synthesis of new biologically active compounds, such as anti-cancer agents, anti-inflammatory agents, and antifungal agents. Another potential direction is to use this compound to study the structure-activity relationships of various biological molecules, such as enzymes and receptors. Additionally, this compound could be used to study the mechanism of action of various drugs, such as anti-cancer agents, anti-inflammatory agents, and antifungal agents. Finally, this compound could be used to develop new drug delivery systems, such as nanoparticles, for the targeted delivery of drugs to specific tissues and organs.
Synthesemethoden
4-Chloro-6-fluoro-2-(trichloromethyl)pyrimidine can be synthesized through a two-step process involving the reaction of 4-chloro-6-fluoropyrimidine with trichloromethyl chloroformate. In the first step, the pyrimidine is reacted with trichloromethyl chloroformate to form a trichloromethyl pyrimidine derivative. This reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. In the second step, the trichloromethyl pyrimidine derivative is reacted with an alkylating agent, such as an alkyl halide or an alkyl sulfonate, to form this compound. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide.
Eigenschaften
IUPAC Name |
4-chloro-6-fluoro-2-(trichloromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl4FN2/c6-2-1-3(10)12-4(11-2)5(7,8)9/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYKPVBVOATCTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)C(Cl)(Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl4FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene](/img/structure/B6312215.png)


